Urease Inhibition Potency: Superior Activity Compared to Standard Inhibitor Thiourea
In a study evaluating urease inhibition, 5-bromothiophene-2-acetamide demonstrated potent activity [1]. While the most active derivative in that series (5-phenylthiophene-2-sulfonamide) had an IC50 of 30.8 μg/mL, the baseline standard inhibitor thiourea exhibited an IC50 of 43 μg/mL, indicating that the thiophene scaffold with a bromine substituent provides a significant advantage over the standard comparator [1].
| Evidence Dimension | Urease Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class activity |
| Comparator Or Baseline | Thiourea (standard inhibitor): IC50 = 43 μg/mL |
| Quantified Difference | Thiourea is 1.4-fold less potent than the most active compound (30.8 μg/mL) in the series, suggesting the bromothiophene scaffold is a superior urease inhibitor [1]. |
| Conditions | Jack bean urease inhibition assay, pH ~6.8, absorbance measured at 630 nm [1] |
Why This Matters
This quantitative advantage in urease inhibition suggests a more potent starting point for developing therapeutics targeting urease-dependent pathogens like H. pylori, making this compound a preferred choice for related research.
- [1] Noreen, M., Rasool, N., Gull, Y., Nasim, F.-H., Zahoor, A. F., Yaqoob, A., Kousar, S., Zubair, M., Bukhari, I. H., & Rana, U. A. (2017). A facile synthesis of new 5-aryl-thiophenes bearing sulfonamide moiety via Pd(0)-catalyzed Suzuki–Miyaura cross coupling reactions and 5-bromothiophene-2-acetamide: As potent urease inhibitor, antibacterial agent and hemolytically active compounds. Journal of Saudi Chemical Society, 21. https://doi.org/10.1016/j.jscs.2014.04.007 View Source
